6-Chloro-2-methoxynicotinic acid
Overview
Description
6-Chloro-2-methoxynicotinic acid is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2-methoxynicotinic acid . Its InChI code is 1S/C7H6ClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11), and the InChI key is BWEDPOXJDWAJGX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Chloro-2-methoxynicotinic acid is a white to off-white powder or crystals . The compound should be stored in a refrigerator . The density is approximately 1.4±0.1 g/cm3 .Scientific Research Applications
1. Bifunctional Chelators for Technetium Binding
6-Chloro-2-methoxynicotinic acid analogues have been investigated for their potential in bifunctional chelation, particularly for technetium binding. These compounds, related to 6-Hydrazinonicotinic acid (HYNIC), are explored for bioconjugate synthesis and radiolabelling, with a focus on understanding their coordination chemistry with technetium, a crucial element in medical imaging (Meszaros et al., 2011).
2. Synthesis of 6-Aminonicotinic Acid
Studies have been conducted on the synthesis of 6-aminonicotinic acid using derivatives of 6-chloro-2-methoxynicotinic acid. These methods involve electrochemical reactions and are significant for producing compounds that have applications in pharmaceuticals and agriculture (Raju et al., 2003).
3. Precursor in Pesticides and Medicines Synthesis
2-Chloronicotinic acid, a related compound, is used as a key precursor in the synthesis of various pesticides and medicines. Its production through biotransformation pathways using certain bacterial strains has been extensively studied, highlighting its industrial and pharmaceutical significance (Jin et al., 2011).
4. Triorganotin Compounds Synthesis
Research into the synthesis of triorganotin compounds using 6-chloro-2-methoxynicotinic acid derivatives has been conducted. These compounds are studied for their potential applications in organometallic chemistry and materials science (Gao et al., 2008).
5. Solid-Liquid Equilibrium Behavior
The solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents has been analyzed through thermodynamic and molecular dynamic simulations. This research is crucial for understanding its solubility and interaction with different solvents, which is important for its application in chemical processes (Guo et al., 2021).
6. Electrocatalytic Synthesis
Electrocatalytic synthesis of 6-aminonicotinic acid from derivatives of 6-chloro-2-methoxynicotinic acid has been explored. This process involves the electrochemical reduction of halides and is significant for producing valuable chemical intermediates (Gennaro et al., 2004).
7. Synthesis of Heteroaromatic Carboxylic Acid Esters
Studies have been done on synthesizing and characterizing triorganotin esters of heteroaromatic carboxylic acids, including 6-chloro-2-methoxynicotinic acid. These studies are important for understanding the structural and chemical properties of these esters, which have potential applications in various chemical industries (Gao, 2012).
Safety And Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
6-chloro-2-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEDPOXJDWAJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605518 | |
Record name | 6-Chloro-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methoxynicotinic acid | |
CAS RN |
65515-33-5 | |
Record name | 6-Chloro-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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